1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-pyrazole
Description
1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-pyrazole is a heterocyclic compound that features both imidazo[1,2-a]pyridine and pyrazole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a valuable molecule for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C11H10N4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-(pyrazol-1-ylmethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H10N4/c1-2-6-14-8-10(13-11(14)4-1)9-15-7-3-5-12-15/h1-8H,9H2 |
InChI Key |
XVAUDXRVUYLRMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CN3C=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of imidazo[1,2-a]pyridine with a suitable pyrazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as microwave-assisted synthesis and solvent-free reactions have been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts like palladium or copper, solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or imidazo[1,2-a]pyridine rings .
Scientific Research Applications
1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares structural similarities and is also used in medicinal chemistry.
Imidazo[1,5-a]pyridine: Known for its luminescent properties and applications in materials science.
Zolpidem: A well-known hypnotic drug that contains an imidazo[1,2-a]pyridine moiety .
Uniqueness
1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-pyrazole stands out due to its unique combination of imidazo[1,2-a]pyridine and pyrazole rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
